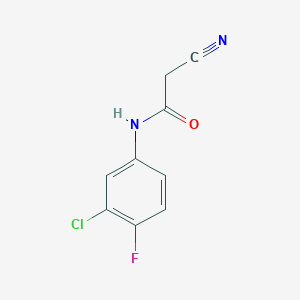

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Description

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (Molecular Formula: C₉H₆ClFN₂O, Molecular Weight: 212.61 g/mol) is a halogenated acetamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the nitrogen atom and a cyano (-CN) group at the α-position of the acetamide backbone . Key physicochemical properties include a logP of 1.8551, indicative of moderate lipophilicity, and a polar surface area of 40.88 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXNYGEOLWCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353254 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219529-31-4 | |

| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

-

Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is the preferred coupling agent due to its high efficiency in forming amide bonds.

-

Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used, with THF favoring faster reaction kinetics at ambient temperatures (20–45°C), while DMF enhances solubility at elevated temperatures (52°C).

-

Additives : 1-Hydroxybenzotriazole (HOBt) is optionally included in DMF-based systems to suppress racemization and improve yields.

Example Protocol (THF-Based) :

-

Combine 3-chloro-4-fluoroaniline (15.44 g, 0.106 mol) and cyanoacetic acid (10.03 g, 0.118 mol) in THF (60 mL).

-

Add EDC·HCl (21.17 g, 0.11 mol) dissolved in THF (140 mL) dropwise at 25–45°C.

-

Stir for 1.5 hours, then precipitate the product by adding water (500 mL).

-

Filter and dry under vacuum to obtain a white solid (21.27 g, 94% yield, 97.5% HPLC purity).

Solvent and Temperature Effects on Yield and Purity

Solvent polarity and reaction temperature significantly influence reaction efficiency. Comparative data from two representative methods are summarized below:

| Parameter | THF-Based Method | DMF-Based Method |

|---|---|---|

| Solvent | THF | DMF |

| Temperature | 25–45°C | 52°C |

| Additive | None | HOBt (15.8 g) |

| Reaction Time | 1.5 hours | Until completion (TLC) |

| Yield | 94% | 90.6% |

| Purity (HPLC) | 97.5% | Not reported |

-

THF Advantages : Lower boiling point (66°C) simplifies solvent removal, while the absence of additives reduces cost.

-

DMF Advantages : Higher dielectric constant (ε = 36.7) improves reactant solubility, enabling faster reaction rates.

Work-Up Procedures and Product Isolation

Post-reaction isolation strategies vary based on solvent selection:

-

THF Systems : Quenching with water induces precipitation, yielding a high-purity product after filtration and vacuum drying.

-

DMF Systems : Liquid-liquid extraction with dichloromethane (DCM) and water separates the product, followed by magnesium sulfate drying and solvent evaporation.

Purity Analysis :

-

1H NMR (DMSO-d6) : Key peaks include δ 10.4 (s, 1H, NH), 7.80 (d, J = 8 Hz, 1H, aromatic), and 3.92 (s, 2H, CH2).

-

HPLC : Retention time and peak area analysis confirm >97% purity in optimized protocols.

Industrial Scalability and Continuous Flow Synthesis

While laboratory methods prioritize simplicity, industrial production requires scalable and cost-effective processes:

-

Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, reducing reaction times and byproduct formation.

-

Automated Systems : Enable precise control over stoichiometry and temperature, critical for maintaining batch consistency.

Challenges :

-

EDC·HCl Cost : Large-scale use of EDC·HCl may necessitate recycling strategies to reduce expenses.

-

Solvent Recovery : THF and DMF require distillation for reuse, adding operational complexity.

Alternative Methods and Comparative Analysis

Though less common, alternative routes have been explored:

-

Direct Aminolysis : Reacting cyanoacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane, though this method risks over-acylation and lower yields.

-

Enzymatic Catalysis : Preliminary studies suggest lipases can catalyze amide bond formation under mild conditions, but yields remain suboptimal (<70%) .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

Substitution Reactions: Various substituted phenyl derivatives.

Hydrolysis: Carboxamide or carboxylic acid derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of cyanoacetamides can inhibit protein kinases, which play a crucial role in cancer cell proliferation. For instance, certain substituted quinolines derived from this compound have been noted for their ability to inhibit abnormal cell growth associated with cancers such as pancreatic cancer and polycystic kidney disease .

Mechanism of Action

The mechanism involves the inhibition of specific protein kinases, leading to reduced cell migration and invasion in cancer cells. In vitro studies have demonstrated that this compound can block intracellular signaling pathways critical for cancer cell survival and proliferation .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique functional groups allow for diverse reactions, facilitating the development of new chemical entities .

Synthesis Methodologies

The synthesis typically involves the reaction of cyanoacetic acid with 3-chloro-4-fluoroaniline under controlled conditions, yielding high purity products. This method has been optimized for better yields and efficiency, making it a preferred approach in laboratory settings .

Case Study 1: Anticancer Research

A study focusing on the derivative compounds of this compound revealed its efficacy in inhibiting pancreatic ductal adenocarcinoma (PDA) cell migration. The research employed both in vitro assays and an orthotopic mouse model to demonstrate that treatment with the compound significantly reduced tumor growth and metastasis .

Case Study 2: Synthesis of New Derivatives

In a recent investigation, researchers synthesized several derivatives of this compound to assess their biological activities. The resulting compounds were tested for their ability to inhibit various enzymes linked to disease progression, showcasing the versatility of this compound in drug development .

Data Tables

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyanoacetamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide with structurally related acetamide derivatives:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity: The dual halogen (Cl, F) and cyano substituents in the target compound result in a logP of 1.855, intermediate between dichlorophenyl (logP ~2.3) and methoxyphenyl (logP ~2.8) analogs .

- Molecular Weight : Bulky substituents (e.g., 4-methoxyphenyl) increase molecular weight, which may reduce bioavailability compared to the target compound .

Crystallographic and Stability Data

- Crystal Packing : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings, reducing π-π stacking interactions compared to the target compound’s planar structure. This difference may influence solubility and melting points .

- Hydrogen Bonding : Analogous to 2-Chloro-N-(4-fluorophenyl)acetamide, the target compound’s N–H···O hydrogen bonds likely stabilize its crystal lattice, enhancing thermal stability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyanoacetamide functional group attached to a chlorinated and fluorinated phenyl ring. The presence of the cyano group enhances the compound's stability and reactivity, making it a valuable scaffold for drug development. The molecular formula is C9H7ClF2N2O, with a molecular weight of approximately 220.62 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and cyano groups enhance binding affinity and selectivity towards these targets, facilitating various biochemical interactions that may lead to therapeutic effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating the antimicrobial potential of related compounds, it was found that derivatives with halogen substitutions on the phenyl ring showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound's effectiveness against Gram-negative bacteria was comparatively lower, indicating a selective antimicrobial profile.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Effective against S. aureus, MRSA | Less effective against E. coli |

| N-(4-chlorophenyl)-2-cyanoacetamide | Highly effective against S. aureus | Moderate against C. albicans |

Cytotoxicity Studies

In cytotoxicity assessments, preliminary tests indicated that this compound did not exhibit significant cytotoxic potential, suggesting its safety for further exploration in therapeutic applications . This aspect is crucial for drug development, as compounds with low cytotoxicity are generally preferred.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's efficacy when combined with other antibiotics like ciprofloxacin and cefepime against resistant strains of Klebsiella pneumoniae. The combination showed additive effects, enhancing the overall antimicrobial action .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses conducted on similar compounds indicated that the presence of halogenated groups significantly influences lipophilicity and membrane permeability, which are critical factors for antimicrobial activity .

- Synthetic Applications : this compound serves as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in medicinal chemistry .

Future Directions

The potential applications of this compound extend beyond antimicrobial activity. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways influenced by this compound.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents to combat drug-resistant infections.

- Expanded Biological Testing : Evaluating effects on other pathogens and cell lines to broaden understanding of its biological spectrum.

Q & A

Q. Basic

- NMR : H and C NMR confirm the cyanoacetamide backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR : Stretching vibrations for C≡N (~2200 cm) and amide C=O (~1650 cm) validate functional groups.

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

How do structural variations in aromatic rings affect molecular conformation of related acetamide derivatives?

Advanced

Substituents on aromatic rings influence dihedral angles and crystal packing. For example:

- In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the chloro-fluoro benzene and naphthalene rings is 60.5°, stabilizing the lattice via N–H···O hydrogen bonds .

- Electron-withdrawing groups (e.g., –Cl, –F) increase planarity, enhancing intermolecular interactions. Computational tools (e.g., Mercury CSD) model steric effects and predict packing motifs .

What are the key challenges in optimizing the synthesis yield of this compound?

Q. Basic

- Reaction conditions : Excess cyanoacetic acid or improper pH control leads to side reactions (e.g., hydrolysis of the cyano group).

- Catalyst selection : Triethylamine improves nucleophilic substitution efficiency but requires precise stoichiometry to avoid base-induced degradation .

- Purification : Slow evaporation from toluene yields high-purity crystals, but solvent polarity must balance solubility and crystallization kinetics .

What strategies resolve data contradictions in crystallographic studies of similar acetamides?

Q. Advanced

- Restraint parameters : Apply distance/angle restraints for disordered atoms (e.g., flexible substituents) during refinement.

- Cross-validation : Compare experimental (X-ray) and computational (DFT) bond lengths to identify outliers. For example, C–Cl bond lengths should align with literature values (1.72–1.76 Å) .

- High-resolution data : Use synchrotron radiation for twinned crystals or low-quality datasets to improve Rint values (<5%) .

How is the biological activity of this compound evaluated in medicinal chemistry?

Q. Advanced

- Targeted assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- SAR studies : Modify substituents (e.g., pyridylmethoxy groups) to correlate structural features with activity. For example, halogen substituents enhance lipophilicity and membrane permeability .

- ADMET profiling : Assess metabolic stability (CYP450 inhibition) and toxicity (Ames test) to prioritize lead compounds .

What computational methods predict the reactivity of this compound?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution (e.g., nucleophilic sites at the cyano group).

- Molecular docking : Simulate interactions with biological targets (e.g., using AutoDock Vina) to guide synthetic modifications.

- QSPR models : Correlate descriptors (e.g., LogP, PSA) with solubility or bioavailability for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.